molecular formula C19H21FN2O3S B4576023 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol

4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol

Cat. No.: B4576023
M. Wt: 376.4 g/mol
InChI Key: CHDIEBLOYBADCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol, also known as FPCT, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Fluorescent Molecular Probes

Researchers have synthesized compounds incorporating elements like the piperazine moiety for the development of solvent-polarity reconfigurable fluorescent molecular probes. These compounds are designed to function as fluorescent logic gates, which can switch between different logic functions based on solvent polarity. This characteristic makes them useful for investigating cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Antimicrobial and Anticancer Activities

Further research into fluorinated compounds related to 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol has led to the discovery of derivatives with promising antimicrobial and anticancer activities. For instance, synthesized fluorinated benzothiazolo imidazole compounds have shown significant antimicrobial activity, underscoring the potential of these derivatives in developing new therapeutic agents (Sathe et al., 2011).

Mechanistic Studies and Drug Development

One study focused on a novel compound related to this compound, investigating its mechanism of action in cancer cells. The study found that the compound induces apoptosis and cell cycle arrest in cancer cells, suggesting a potential for development as an anticancer agent. This research highlights the complex interactions of such compounds with cellular mechanisms, offering a pathway for the development of new drugs (Lee et al., 2013).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of new derivatives have been central to exploring the potential therapeutic applications of compounds related to this compound. This includes the development of compounds for treating conditions such as migraines and vestibular disorders through the modulation of calcium channels, showcasing the pharmaceutical applications of these derivatives (Shakhmaev et al., 2016).

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-hydroxy-3,5-dimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-24-16-11-13(12-17(25-2)18(16)23)19(26)22-9-7-21(8-10-22)15-5-3-14(20)4-6-15/h3-6,11-12,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDIEBLOYBADCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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